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Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

Cat. No.: B3386611 Get Quote

An In-Depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol: A Versatile Chiral Building

Block

Introduction: The Imperative of Chirality in Modern
Chemistry
In the realms of pharmaceutical development, agrochemicals, and material science, the three-

dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very

determinant of function, efficacy, and safety. Many biologically active molecules are chiral,

meaning they exist as non-superimposable mirror images, or enantiomers.[1][2] Often, only one

enantiomer elicits the desired therapeutic effect, while the other may be inactive or, in some

cases, harmful. This reality drives the critical need for asymmetric synthesis: the ability to

selectively produce a single enantiomer of a chiral compound.[3]

Central to this endeavor is the use of "chiral building blocks" or "chiral auxiliaries"—

enantiomerically pure compounds that are temporarily incorporated into a synthetic route to

control the stereochemical outcome of subsequent reactions.[1][4] (1S,2S)-2-
Methoxycyclohexanol stands out as a particularly valuable and versatile C₂-symmetric chiral

building block. Its defined stereochemistry, featuring a cyclohexane scaffold with vicinal

methoxy and hydroxyl groups, provides a rigid and predictable chiral environment essential for

inducing stereoselectivity. This guide offers a comprehensive overview of its synthesis,

properties, and pivotal role in modern asymmetric synthesis, tailored for researchers and drug

development professionals.
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Core Synthesis: Accessing Enantiopurity via
Catalytic Kinetic Resolution
The most effective and widely adopted method for preparing enantiopure (1S,2S)-2-
Methoxycyclohexanol begins with the resolution of a racemic precursor. The Jacobsen

Hydrolytic Kinetic Resolution (HKR) of terminal epoxides has emerged as a powerful and

practical strategy for accessing enantiopure epoxides and their corresponding 1,2-diols.[5][6][7]

This method leverages a chiral cobalt-salen complex to catalyze the enantioselective ring-

opening of a racemic epoxide with water.[8][9] One enantiomer of the epoxide reacts

significantly faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric

excess.[9]

The synthesis of (1S,2S)-2-Methoxycyclohexanol typically follows a two-step sequence

starting from racemic trans-1,2-epoxycyclohexane.

Step 1: Hydrolytic Kinetic Resolution (HKR) of trans-1,2-
Epoxycyclohexane
The foundational step is the resolution of the racemic epoxide. The (S,S)-Jacobsen catalyst

selectively hydrolyzes the (1R,2R)-enantiomer of the epoxide, leaving the desired (1S,2S)-

enantiomer of the epoxide unreacted and therefore enantioenriched. The hydrolyzed product is

the (1R,2R)-1,2-cyclohexanediol.

Experimental Protocol: Jacobsen Hydrolytic Kinetic
Resolution

Catalyst Activation: In a reaction vessel, the chiral (S,S)-(salen)Co(II) complex is stirred in a

suitable solvent (e.g., toluene) and exposed to air. Acetic acid is added, and the mixture is

stirred to facilitate oxidation to the active Co(III) species.

Reaction Setup: The racemic trans-1,2-epoxycyclohexane is added to the activated catalyst

solution.

Nucleophile Addition: Water (approximately 0.5-0.7 equivalents relative to the racemic

epoxide) is added slowly to the mixture at a controlled temperature, often starting at 0°C and

allowing it to warm to room temperature. The use of a substoichiometric amount of water is
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critical; it ensures that only one enantiomer is consumed, maximizing the yield and

enantiomeric excess of the remaining epoxide.

Monitoring and Workup: The reaction progress is monitored by techniques such as chiral gas

chromatography (GC) until the desired conversion is reached (typically around 50%). Upon

completion, the reaction mixture is worked up. The resulting (1S,2S)-1,2-epoxycyclohexane

and the (1R,2R)-1,2-cyclohexanediol byproduct are easily separated by standard flash

column chromatography due to their significant difference in polarity.[9]

Catalyst Recovery: The Jacobsen catalyst can often be recovered and recycled, adding to

the practicality of this method on an industrial scale.[6][7]

Step 2: Regioselective Ring-Opening to (1S,2S)-2-
Methoxycyclohexanol
With the enantiopure (1S,2S)-1,2-epoxycyclohexane in hand, the final step is a regioselective

ring-opening with a methanol source under acidic or basic conditions to install the methoxy

group.

Experimental Protocol: Epoxide Ring-Opening
Reaction Setup: The purified (1S,2S)-1,2-epoxycyclohexane is dissolved in anhydrous

methanol.

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid is added to

protonate the epoxide oxygen, activating it for nucleophilic attack.

Nucleophilic Attack: Methanol acts as the nucleophile, attacking one of the epoxide carbons.

The attack occurs at the C2 position with inversion of configuration, leading to the trans

product, (1S,2S)-2-Methoxycyclohexanol.

Quenching and Purification: The reaction is quenched with a mild base (e.g., sodium

bicarbonate solution) and the product is extracted. The crude product is then purified by

distillation or column chromatography to yield the final, highly enantiopure (1S,2S)-2-
Methoxycyclohexanol.
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Step 1: Hydrolytic Kinetic Resolution

Step 2: Nucleophilic Ring-Opening
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Caption: Synthetic workflow for (1S,2S)-2-Methoxycyclohexanol.

Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and spectral properties is fundamental for its

application and characterization.
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Property Value Source

Molecular Formula C₇H₁₄O₂ [10][11]

Molecular Weight 130.19 g/mol [10][11]

CAS Number 134108-92-2 [11]

Appearance Colorless liquid (typical)

IUPAC Name
(1S,2S)-2-methoxycyclohexan-

1-ol
[11]

Spectroscopic Data:

¹H NMR: The proton spectrum is expected to show characteristic signals for the methoxy

group (a singlet around 3.3-3.5 ppm), the protons on the carbons bearing the hydroxyl and

methoxy groups (multiplets in the 3.0-4.0 ppm range), and a series of complex multiplets for

the cyclohexane ring protons.

¹³C NMR: The carbon spectrum will display distinct peaks for the seven carbons, including

the methoxy carbon (around 55-60 ppm) and the two carbons attached to the oxygen atoms

(in the 70-85 ppm range).

IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption

band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, and C-O stretching bands

in the 1050-1200 cm⁻¹ region.[11]

Applications in Asymmetric Synthesis and Drug
Discovery
The utility of (1S,2S)-2-Methoxycyclohexanol stems from its dual functionality as a chiral diol

derivative, which allows it to serve as a precursor to chiral ligands or as a chiral auxiliary.[12]

[13][14]

Precursor to Chiral Ligands for Asymmetric Catalysis
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Chiral diols are foundational in creating chiral environments for metal-catalyzed reactions.[12]

[14][15] The hydroxyl group of (1S,2S)-2-Methoxycyclohexanol can be readily transformed

into other functional groups (e.g., phosphines, amines) to generate bidentate ligands. When

these ligands coordinate to a metal center, their rigid C₂-symmetric backbone forces substrates

to approach the metal in a highly specific orientation, leading to the preferential formation of

one enantiomer of the product.

Induction of Chirality

(1S,2S)-2-Methoxycyclohexanol Derivative Chiral Scaffold
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Caption: Role of a chiral ligand in asymmetric catalysis.

Role in Drug Development and Bioactive Molecules
The precise stereochemistry of (1S,2S)-2-Methoxycyclohexanol makes it an invaluable

intermediate in the synthesis of complex pharmaceutical agents where stereocontrol is

paramount.

Antibiotics: It has been identified as a key intermediate in the synthesis of tricyclic β-lactam

antibiotics, where its stereocenters are incorporated into the final complex structure,

influencing the drug's ability to bind to bacterial enzymes.[10][16]

CNS Agents: Research has explored its use as a building block for potential anticonvulsant

and antidepressant agents.[10] In these applications, the molecule's conformation and the
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spatial relationship between its functional groups can dictate binding affinity to specific

receptors or channels in the central nervous system.

Anticancer Agents: Studies have also examined its incorporation into potential anticancer

compounds.[10] The chirality imparted by this building block can be crucial for selective

interaction with biological targets like enzymes or proteins involved in cancer progression.

Agrochemicals and Material Science
Beyond pharmaceuticals, its defined structure is beneficial in producing stereochemically pure

herbicides and pesticides, enhancing their target specificity and reducing off-target effects.[10]

Furthermore, its inherent chirality and hydrogen-bonding capability present potential

applications in material science, such as in the design of novel liquid crystals or chiral

polymers.[10]

Conclusion
(1S,2S)-2-Methoxycyclohexanol is more than just a chiral molecule; it is an enabling tool for

chemists striving to control the three-dimensional world of organic synthesis. Its efficient and

scalable preparation via the robust Jacobsen Hydrolytic Kinetic Resolution makes it readily

accessible. The well-defined spatial arrangement of its functional groups provides a reliable

platform for inducing chirality, whether as a precursor to sophisticated catalysts or as a core

fragment embedded within a complex bioactive molecule. For researchers in drug discovery

and process development, a thorough understanding of this building block is a strategic asset,

paving the way for the creation of novel, safer, and more effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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